N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-18(15,11-2-1-5-17-11)13-8-3-4-10-9(6-8)12-7-16-10/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLUGLKESNTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Approach
The target molecule dissects into two principal fragments:
- 1,3-Benzoxazol-5-amine : A bicyclic aromatic system requiring regioselective amination.
- Thiophene-2-sulfonyl chloride : A sulfonation reagent enabling nucleophilic aromatic substitution.
Critical evaluation of literature reveals that the benzoxazole nucleus is typically constructed via cyclocondensation of o-aminophenol derivatives with carbonyl equivalents, followed by nitration and reduction to install the 5-amino group. Alternatively, direct coupling of thiophene-2-sulfonyl chloride with commercially available 5-amino-1,3-benzoxazole offers a streamlined route, though substrate accessibility remains a limitation.
Benzoxazole Ring Formation Strategies
Patent data demonstrates that 1,3-benzoxazoles derive from acid-catalyzed cyclization of o-aminophenols with α-keto acids or their equivalents. For example, refluxing o-aminophenol with thiodiglycolic acid in dichlorobenzene at 150°C for 5 hours under p-toluenesulfonic acid catalysis produces 2-mercaptomethylbenzoxazole intermediates. Subsequent oxidation or alkylation introduces functionality at the 5-position, with nitro groups introduced via mixed acid nitration (HNO₃/H₂SO₄) at 0–5°C, followed by catalytic hydrogenation (H₂/Pd-C) to yield 5-amino-1,3-benzoxazole.
Direct Sulfonamidation Route
Reaction of 5-Amino-1,3-benzoxazole with Thiophene-2-sulfonyl Chloride
A one-pot procedure adapted from ACS Omega protocols involves dissolving 5-amino-1,3-benzoxazole (10 mmol) in anhydrous dimethylformamide (30 mL) under nitrogen. Thiophene-2-sulfonyl chloride (12 mmol) is added dropwise at 0°C, followed by pulverized potassium hydroxide (10 mmol). The mixture refluxes for 2 hours, monitored by thin-layer chromatography (TLC; ethyl acetate/petroleum ether, 1:1). Quenching with ice-water precipitates the crude product, which is recrystallized from dimethylformamide/water (3:1) to afford white crystals (yield: 78%).
Characterization Data
Alternative Solvent Systems and Catalysts
Comparative studies in dioxane with triethylamine (Et₃N) as a base show reduced yields (62%) due to incomplete sulfonylation, while dimethyl sulfoxide (DMSO) at 40°C accelerates reaction rates but promotes decomposition above 60°C. Phase-transfer catalysis using benzyltri-n-butylammonium bromide in water-toluene biphasic systems offers an environmentally benign alternative, achieving 71% yield at room temperature.
Tandem Benzoxazole Formation and Sulfonylation
Condensation-Sulfonation Cascade
A patent-derived method condenses o-aminophenol (20 mmol) with thiodiglycolic acid (10 mmol) in refluxing dichlorobenzene (150°C, 5 h) under p-toluenesulfonic acid (0.5 mmol) catalysis to form 2-(thiophen-2-ylsulfonylmethyl)-1,3-benzoxazole. Subsequent nitration (HNO₃, 0°C) and hydrogenation (H₂, 50 psi, Pd/C) yield 5-amino-1,3-benzoxazole, which undergoes in situ sulfonylation without isolation.
Optimized Reaction Conditions
- Temperature : 0–5°C during sulfonyl chloride addition
- Base : Potassium hydroxide (1.2 eq) in dimethylformamide
- Workup : Neutralization with HCl, crystallization from ethyl acetate/petroleum ether
Yield Improvement Table
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Benzoxazole formation | Dichlorobenzene | p-TsOH | 82 |
| Sulfonylation | DMF | KOH | 74 |
| Cascade process | DMSO | Phase-transfer | 68 |
Mechanistic Insights and Side-Reaction Mitigation
Sulfonamide Bond Formation Mechanism
The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr):
- Deprotonation of 5-amino-1,3-benzoxazole by KOH generates a potent amide nucleophile.
- Attack at the electrophilic sulfur center in thiophene-2-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Competitive hydrolysis of the sulfonyl chloride to thiophene-2-sulfonic acid is suppressed by maintaining anhydrous conditions and controlled pH (8–9).
Byproduct Analysis and Purification
Major byproducts include:
- Bis-sulfonylated species : Formed from over-reaction (controlled by stoichiometry).
- Oxazole ring-opened products : Mitigated by avoiding strong acids during workup.
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) or recrystallization (ethyl acetate) removes these impurities, as confirmed by high-performance liquid chromatography (HPLC) purity >98%.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
Kilogram-scale production employs continuous flow reactors for the sulfonylation step, reducing reaction time from 2 hours to 15 minutes through enhanced mass transfer. Temperature control at ±2°C prevents exothermic runaway, while in-line IR monitoring ensures real-time quality control.
Environmental Impact Assessment
Life-cycle analysis identifies dimethylformamide as a high-risk solvent due to toxicity. Replacement with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining yields (65–70%).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Anticancer Activity
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide has been investigated for its anticancer properties. Studies have shown that derivatives of thiophene sulfonamides exhibit potent activity against various cancer cell lines. For instance, compounds with thiophene and benzoxazole moieties have demonstrated selective cytotoxicity against human melanoma and glioblastoma cells, suggesting their potential as novel anticancer agents .
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial activity. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition results in bacteriostatic effects against both Gram-positive and Gram-negative bacteria .
Central Nervous System Disorders
The compound has also shown promise in the treatment of central nervous system disorders. Its derivatives may interact with dopaminergic and serotoninergic receptors, suggesting potential applications in treating conditions such as schizophrenia, depression, and anxiety disorders .
Enzyme Inhibition
The primary mechanism through which this compound exerts its effects is through enzyme inhibition. For example, it has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation and neuronal function . This inhibition can lead to reduced proliferation of cancer cells and modulation of neurodegenerative processes.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and cancer therapy, where oxidative damage is a contributing factor to disease progression .
Recent Research Findings
Recent studies have focused on synthesizing new derivatives of this compound to enhance its efficacy and selectivity. The structure-activity relationship (SAR) analyses have revealed that modifications to the thiophene or benzoxazole rings can significantly influence biological activity .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound derivatives on human melanoma cell lines. The results indicated that certain modifications led to an increase in apoptosis markers and a decrease in cell viability compared to untreated controls.
Case Study 2: Antimicrobial Activity
In another study, a series of synthesized sulfonamide derivatives were tested against Mycobacterium tuberculosis. The results showed promising antibacterial activity with significant zone inhibition compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is involved in the biosynthesis of mycolic acids. This inhibition disrupts the cell wall synthesis of the bacteria, leading to its death . The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects : Benzoxazole’s electron deficiency contrasts with benzodioxol’s electron-rich nature, leading to divergent binding modes. For example, benzoxazole derivatives may preferentially target electron-rich enzyme pockets, whereas benzodioxol analogs could engage in charge-transfer interactions .
- Substituent Impact : Bulky groups (e.g., N-phenyl in or iodo in ) often improve target affinity but may compromise pharmacokinetics. Smaller substituents (e.g., methyl in ) balance lipophilicity and solubility.
- Heterocycle Flexibility : Pyrazole and indole derivatives () demonstrate the importance of nitrogen placement in modulating hydrogen-bond networks, a critical factor in drug design.
Biological Activity
N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole moiety linked to a thiophene sulfonamide group. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties . For instance, related sulfonamide derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar efficacy.
Case Study: Antitumor Efficacy
A study evaluating the effects of various benzoxazole derivatives found that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with fewer side effects .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored, particularly against Gram-positive bacteria. In a screening test involving several derivatives, it was found that certain compounds demonstrated moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Benzoxazole Derivative 1 | 32 | Antifungal |
| Benzoxazole Derivative 2 | 64 | Antibacterial |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, sulfonamides are known to interfere with folate synthesis in bacteria, which is a vital process for their growth .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of benzoxazole derivatives has been pivotal in identifying lead compounds for further development. The presence of electron-donating or electron-withdrawing groups on the benzoxazole ring significantly affects the biological activity of these compounds. For instance, modifications that enhance lipophilicity or alter electronic properties can improve efficacy against target cells .
Q & A
Q. What are the common synthetic routes for N-(1,3-benzoxazol-5-yl)thiophene-2-sulfonamide, and what factors influence reaction yields?
The synthesis of this compound typically involves coupling a thiophene-2-sulfonamide precursor with a functionalized benzoxazole derivative. A general approach includes:
- Step 1 : Preparation of the benzoxazole intermediate via cyclization of substituted o-aminophenols with activating agents like Lawesson’s reagent .
- Step 2 : Sulfonamide formation by reacting thiophene-2-sulfonyl chloride with the benzoxazole amine under basic conditions (e.g., pyridine or DMF with K₂CO₃) .
Key factors influencing yields include: - Temperature control : Reactions often require reflux in aprotic solvents (e.g., THF or CH₃CN) to avoid side reactions .
- Purification methods : Column chromatography or recrystallization from ethanol/ether mixtures is critical for isolating high-purity products .
Q. How is the structural characterization of this compound performed in academic research?
Characterization relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the benzoxazole (e.g., aromatic protons at δ 7.5–8.5 ppm) and sulfonamide groups (distinct NH signals at δ ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~305 for C₁₁H₈N₂O₃S₂) .
- Elemental Analysis : Combustion analysis ensures stoichiometric consistency with theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
Initial evaluations focus on:
- Antitumor activity : Screening against the NCI-60 cancer cell line panel, following protocols similar to sulfonamide derivatives tested in Russian Journal of General Chemistry (2022) .
- Enzyme inhibition : Assays targeting kinases or carbonic anhydrases, leveraging sulfonamide’s known role as a zinc-binding group .
Advanced Research Questions
Q. What strategies optimize the thermal stability of this compound during synthesis?
Thermal stability can be enhanced by:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) on the benzoxazole ring to reduce decomposition rates .
- Process adjustments : Using continuous flow reactors to minimize exposure to high temperatures, as demonstrated in diazo compound synthesis .
Differential scanning calorimetry (DSC) is recommended to monitor decomposition profiles (e.g., onset temperatures >140°C for stable analogs) .
Q. How can researchers resolve contradictions in biological activity data across cell lines?
- Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., 72-hour incubations, 10% FBS media) to account for variability .
- Metabolic stability assays : Evaluate compound stability in liver microsomes to rule out pharmacokinetic artifacts .
- Target engagement studies : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding to proposed targets .
Q. What computational methods predict the interaction of this compound with biological targets?
- Density Functional Theory (DFT) : Calculate electron density distributions to identify reactive sites (e.g., sulfonamide’s S=O groups) for hydrogen bonding .
- Molecular Docking : Simulate binding poses in protein active sites (e.g., carbonic anhydrase IX) using software like AutoDock Vina .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with favorable interaction energies .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct management : Optimize reaction stoichiometry to minimize unreacted sulfonyl chloride, which complicates purification .
- Solvent selection : Replace pyridine with less toxic alternatives (e.g., DIPEA) while maintaining reaction efficiency .
- Crystallization control : Use seeding techniques to ensure consistent polymorph formation, critical for bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
